Amino-PEG7-Amine

Vue d'ensemble

Description

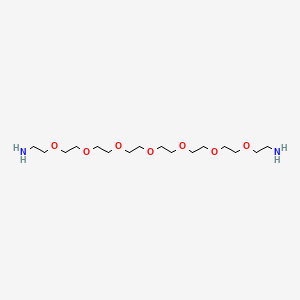

Amino-PEG7-Amine is a compound with the molecular formula C16H36N2O7 . It is also known by other names such as 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine, H2N-PEG7-CH2CH2NH2, and NH2-PEG7-NH2 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The IUPAC name for Amino-PEG7-Amine is 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine . Its molecular weight is 368.47 g/mol . The compound has 2 hydrogen bond donors and 9 hydrogen bond acceptors . The rotatable bond count is 22 .

Physical And Chemical Properties Analysis

Amino-PEG7-Amine has a molecular weight of 368.47 g/mol . It has a topological polar surface area of 117 Ų . The compound has 25 heavy atoms . The complexity of the compound is computed to be 217 .

Applications De Recherche Scientifique

Biodegradable Polymers for Biomedical Applications : Bhingaradiya et al. (2017) discuss the synthesis of amphiphilic conetwork (APCN) gels of poly(caprolactone) (PCL) and poly(β-amino esters) or poly(amido amine), which include PEG-based poly(β-amino ester) components. These gels are useful for controlled release and tissue engineering applications due to their hemocompatibility and triggered degradation under various environmental conditions (Bhingaradiya, Chandel, Bhalani, & Jewrajka, 2017).

Polymer Synthesis and Characterization : Yuan and Deng (2001) synthesized a poly(ethylene glycol) (PEG)–poly(amino acid) copolymer using amino-terminated PEG as a primary amine. This synthesis improved the solubility of poly(amino acid) in organic solvents and allowed modulation of the hydrophilic/hydrophobic balance (Yuan & Deng, 2001).

PEGylation for Drug Conjugation : Bentley, Roberts, and Harris (1998) demonstrated a method for reductive amination using PEG acetaldehyde hydrate generated in situ for the PEGylation of lysozyme and chitosan, resulting in water-soluble derivatives and PEG-chitosan hydrogels. This process is significant for altering the bioavailability and pharmacokinetics of drug molecules (Bentley, Roberts, & Harris, 1998).

Enzyme Immobilization for Biosensors : Vasylieva et al. (2011) reported using poly(ethylene glycol) diglycidyl ether (PEGDE) for immobilizing proteins on biosensors. This method provided high sensitivity and stability, demonstrating the potential of PEG-based compounds in biosensor fabrication (Vasylieva et al., 2011).

Green Chemistry Applications : Kumar et al. (2006) found that polyethylene glycol (PEG) can be used as a non-toxic and environmentally friendly medium for chemical reactions, such as the Michael addition of amines to conjugated alkenes, highlighting PEG's role in sustainable chemistry practices (Kumar, Chaudhary, Nimesh, & Chandra, 2006).

Mécanisme D'action

Target of Action

Amino-PEG7-Amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation . The primary targets of Amino-PEG7-Amine, therefore, are the proteins that are intended to be degraded .

Mode of Action

Amino-PEG7-Amine, as a PROTAC linker, connects two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, which allows the E3 ligase to transfer ubiquitin to the target protein . The ubiquitinated protein is then recognized by the proteasome, an intracellular complex, and is subsequently degraded .

Biochemical Pathways

The key biochemical pathway involved in the action of Amino-PEG7-Amine is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins . By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins within the cell .

Pharmacokinetics

As a peg-based compound, it is expected to have increased solubility in aqueous media . This property can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The result of the action of Amino-PEG7-Amine is the selective degradation of target proteins . By reducing the levels of specific proteins, it can modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of these proteins .

Action Environment

The action of Amino-PEG7-Amine, like all drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .

Orientations Futures

While specific future directions for Amino-PEG7-Amine are not mentioned in the search results, the compound’s use as a PROTAC linker suggests potential applications in the development of new therapeutic agents . Therapeutic peptides are a unique class of pharmaceutical agents and the development of peptide drugs has become one of the hottest topics in pharmaceutical research . Therefore, Amino-PEG7-Amine could play a significant role in this field in the future.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWECBIRKDAZDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679818 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG7-Amine | |

CAS RN |

332941-25-0 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)